molecular formula C15H17N3O3S2 B12599132 N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide

N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B12599132
M. Wt: 351.4 g/mol
InChI Key: QYUOZZAYHGLHNF-UHFFFAOYSA-N
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Description

N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide typically involves multi-step organic synthesis. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative is then further reacted with thiazole derivatives under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydroindole derivatives, and various substituted indole compounds.

Scientific Research Applications

N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of key biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide is unique due to its combination of indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and medicinal applications.

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H17N3O3S2/c1-9-6-12-7-11(4-5-14(12)18(9)23(3,20)21)13-8-22-15(17-13)16-10(2)19/h4-5,7-9H,6H2,1-3H3,(H,16,17,19)

InChI Key

QYUOZZAYHGLHNF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C3=CSC(=N3)NC(=O)C

Origin of Product

United States

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